5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is a compound of interest in organic chemistry, particularly due to its potential applications in pharmaceuticals and agrochemicals. This compound is classified under the category of triazole derivatives, which are known for their diverse biological activities including antifungal, antibacterial, and anticancer properties. The molecular formula of this compound is , and it has a molecular weight of approximately 256.12 g/mol .
The synthesis of 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves several key steps:
The reaction conditions can vary significantly based on the desired yield and purity. For instance, using different solvents (such as dimethylformamide or ethanol) can affect the reaction kinetics and product stability. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol features a triazole ring with a bromophenyl substituent at position 5 and a thiol group at position 3. The presence of the bromine atom enhances its reactivity and potential biological activity.
5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol participates in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and concentration of reactants. For example, using polar aprotic solvents often increases nucleophilicity while enhancing reaction rates.
The mechanism by which 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol exerts its biological effects typically involves:
Studies have shown that triazole derivatives exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .
Relevant analyses such as IR spectroscopy reveal characteristic peaks corresponding to functional groups present in the molecule, aiding in structural confirmation .
5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol has several potential applications:
The compound systematically named as 5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol (CAS: 39751-84-3) has the molecular formula C₈H₆BrN₃S and a molecular weight of 256.12 g/mol. Its SMILES notation (SC(N1C)=NN=C1C2=CC=CC=C2Br) precisely encodes the connectivity: a triazole ring with sulfur at position 3, nitrogen at position 1, and a 2-bromophenyl group at position 5 [6] [7]. The core 1,2,4-triazole ring exhibits tautomeric equilibria between thiol (4H-) and thione (2H-) forms, with NMR studies confirming the dominance of the thione tautomer in dimethyl sulfoxide (DMSO) solutions. This is evidenced by a deshielded signal at δ~14.18 ppm in the ¹H NMR spectrum, corresponding to the N-H proton of the thione form, and a characteristic ¹³C NMR signal at δ~168.9 ppm for the C=S carbon [3] [6].
Table 1: Key Molecular Properties of 5-(2-Bromophenyl)-4H-1,2,4-triazole-3-thiol
Property | Value/Description |
---|---|
Systematic Name | 5-(2-Bromophenyl)-4H-1,2,4-triazole-3-thiol |
CAS Number | 39751-84-3 |
Molecular Formula | C₈H₆BrN₃S |
Molecular Weight | 256.12 g/mol |
Tautomeric Forms | Thiol (4H-) ↔ Thione (2H-) |
¹H NMR (DMSO-d6) | δ 14.18 (s, 1H, NH) |
¹³C NMR (DMSO-d6) | δ 168.9 (C=S) |
Advanced 2D NMR techniques (¹H-¹³C HMBC, ¹H-¹⁵N HMBC) are essential for unambiguous structural assignment. The long-range coupling between the triazole ring protons and the bromophenyl substituent confirms the regiochemistry, while ¹H-¹⁵N correlations verify nitrogen connectivity patterns critical for understanding reactivity [3]. The solid-state structure typically adopts a planar conformation, facilitating π-stacking interactions in supramolecular assemblies.
The chemistry of 1,2,4-triazole-3-thiols evolved significantly in the mid-20th century alongside the broader exploration of azole heterocycles. Early synthetic routes relied on cyclization of thiosemicarbazides or acylhydrazinecarbothioamides, but these methods suffered from variable yields and regiochemical ambiguity. A breakthrough came with the development of alkaline cyclization strategies using carbon disulfide (CS₂), which provided efficient access to 4,5-disubstituted derivatives [3] [10]. For 5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol, optimized synthesis involves:
Table 2: Evolution of Synthetic Methods for Triazole-Thiol Derivatives
Time Period | Synthetic Approach | Advantages/Limitations |
---|---|---|
1950s–1970s | Cyclization of thiosemicarbazides | Low to moderate yields (40–60%) |
1980s–2000s | Alkaline cyclization using CS₂/KOH | Improved yields (70–85%); regioselectivity |
2000s–Present | Transition metal-catalyzed methods | Functional group tolerance; mild conditions |
The introduction of cesium carbonate as a mild base for S-alkylation in the early 2000s represented another advancement, enabling efficient derivatization at the thiol position without N-alkylation byproducts. This regioselectivity was confirmed through HMBC NMR, where S-alkylation shifts the C3 signal to δ~152 ppm (C-S) versus δ~168 ppm for the thione (C=S) [3] [9]. Historically, triazole-thiols transitioned from laboratory curiosities to pharmacologically relevant scaffolds due to their synthetic versatility, as evidenced by their commercial availability from suppliers like Sigma-Aldrich and Aladdin Scientific as building blocks for drug discovery [6] [7].
The 2-bromophenyl substituent in triazole-thiol derivatives confers distinctive advantages in pharmacophore design. Bromine acts as both a sigma-hole donor (enhancing protein binding through halogen bonds) and a metabolic blocker (retarding oxidative degradation). Positioned ortho to the triazole, it induces steric and electronic effects that:
In cancer therapeutics, derivatives like N'-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide demonstrate potent activity against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells. The bromophenyl moiety enhances potency by promoting interactions with hydrophobic enzyme pockets, as observed in PARP-1 and EGFR inhibitors [2] [9]. For instance, bis(triazolothiadiazine) hybrid 8i exhibits dual PARP-1/EGFR inhibition (IC₅₀ = 1.37 nM and 64.65 nM, respectively), where the bromine contributes to π-stacking with tyrosine residues [9].
Table 3: Bioactivity of Bromophenyl-Triazole Derivatives in Cancer Models
Compound | Target/Cell Line | Activity (IC₅₀/Value) | Mechanistic Insight |
---|---|---|---|
Hydrazone-triazole derivative | IGR39 melanoma cells | IC₅₀ = 12.3 µM | Inhibits spheroid growth & cell migration |
Bis(triazolothiadiazine) 8i | PARP-1 enzyme | IC₅₀ = 1.37 nM | Dual PARP-1/EGFR inhibition; apoptosis induction |
N'-((1H-pyrrol-2-yl)methylene)acetohydrazide | MDA-MB-231 breast cancer | IC₅₀ = 27.1 µM | Disrupts mitochondrial membrane potential |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4